3-methyl-5-(N-(p-tolyl)sulfamoyl)-N-(3-(trifluoromethyl)benzyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of trifluoromethyl and sulfonamide groups further enhances its chemical properties and potential biological activities.
Preparation Methods
One common method for synthesizing pyrazole derivatives is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . . Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Coupling Reactions: Suzuki–Miyaura coupling reactions can be used to form carbon-carbon bonds, utilizing boron reagents and palladium catalysts.
Scientific Research Applications
3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: Due to its potential therapeutic effects, the compound can be investigated for its efficacy in treating various diseases and conditions.
Mechanism of Action
The mechanism of action of 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, increasing its potency and selectivity .
Comparison with Similar Compounds
3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxamide can be compared with other pyrazole derivatives and sulfonamide-containing compounds. Similar compounds include:
3-methyl-5-phenyl-1H-pyrazole: A simpler pyrazole derivative without the sulfonamide and trifluoromethyl groups.
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Another pyrazole derivative with different substituents, used as an intermediate in the synthesis of insecticides.
The unique combination of functional groups in 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxamide distinguishes it from other compounds, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19F3N4O3S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C20H19F3N4O3S/c1-12-6-8-16(9-7-12)27-31(29,30)19-17(13(2)25-26-19)18(28)24-11-14-4-3-5-15(10-14)20(21,22)23/h3-10,27H,11H2,1-2H3,(H,24,28)(H,25,26) |
InChI Key |
WZDJYFXIDXRANW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC(=CC=C3)C(F)(F)F)C |
Origin of Product |
United States |
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